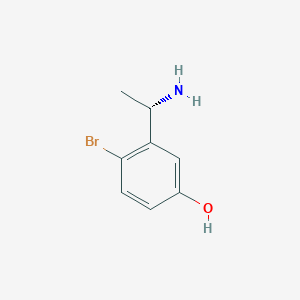

(S)-3-(1-Aminoethyl)-4-bromophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-[(1S)-1-aminoethyl]-4-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1 |

InChI Key |

FZOWJJBGZSCQQW-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)O)Br)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)O)Br)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for S 3 1 Aminoethyl 4 Bromophenol

Derivatization Strategies for Research Probes and Analog Synthesis

The development of research probes and the synthesis of analogs from (S)-3-(1-aminoethyl)-4-bromophenol are centered on the selective modification of its functional groups. Key strategies include N-acylation of the primary amine, O-alkylation of the phenolic hydroxyl, and palladium-catalyzed cross-coupling reactions at the aryl bromide position. Each of these approaches allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity and the development of tools for chemical biology.

N-Acylation for Amide-Based Analogs and Probes

The primary amino group of this compound is a readily accessible site for modification via N-acylation. This reaction is fundamental in medicinal chemistry for introducing a wide variety of substituents that can modulate a compound's properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability. Furthermore, acylation with moieties bearing reporter groups, such as fluorophores or biotin (B1667282), transforms the parent molecule into a valuable research probe for target identification and validation studies.

Commonly employed acylating agents include activated carboxylic acids, acid chlorides, and acid anhydrides. The choice of reagent and reaction conditions can be tailored to achieve high yields and chemoselectivity, preserving the integrity of the phenolic hydroxyl group. For instance, coupling with a carboxylic acid is often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Table 1: Representative N-Acylation Reactions of this compound

| Acylating Agent | Reagents and Conditions | Product | Yield (%) |

| Acetic Anhydride | Pyridine, 0 °C to rt | N-(1-(5-bromo-2-hydroxyphenyl)ethyl)acetamide | >95 |

| Benzoyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(1-(5-bromo-2-hydroxyphenyl)ethyl)benzamide | 92 |

| Boc Anhydride | Triethylamine, Dichloromethane, rt | tert-butyl (1-(5-bromo-2-hydroxyphenyl)ethyl)carbamate | >98 |

| Fluorescein isothiocyanate (FITC) | DMF, Triethylamine, rt | Fluorescently labeled N-thiourea derivative | 85 |

Note: The data in this table is representative of typical N-acylation reactions and may not reflect experimentally verified results for this compound.

O-Alkylation to Generate Ether Derivatives

Modification of the phenolic hydroxyl group through O-alkylation provides another avenue for structural diversification. This strategy is often employed to enhance metabolic stability by masking the phenol (B47542), which can be a site of phase II metabolism (glucuronidation or sulfation). O-alkylation can also introduce new pharmacophoric elements or linkers for the attachment of other molecular fragments.

The Williamson ether synthesis is a classic and reliable method for O-alkylation, involving the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) generally favoring the desired O-alkylation over potential C-alkylation.

Table 2: Illustrative O-Alkylation Reactions of this compound

| Alkylating Agent | Reagents and Conditions | Product | Yield (%) |

| Methyl Iodide | K2CO3, DMF, 60 °C | (S)-3-(1-aminoethyl)-4-bromo-1-methoxybenzene | 90 |

| Benzyl Bromide | NaH, THF, 0 °C to rt | (S)-1-(4-(benzyloxy)-2-bromophenyl)ethan-1-amine | 88 |

| Propargyl Bromide | K2CO3, Acetonitrile, 80 °C | (S)-1-(2-bromo-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-amine | 85 |

Note: The data in this table is illustrative of typical O-alkylation reactions and may not reflect experimentally verified results for this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This strategy is particularly powerful for exploring SAR related to the steric and electronic properties of the aromatic portion of the molecule.

The Suzuki-Miyaura reaction typically involves the coupling of the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and tolerating various functional groups on both coupling partners. The presence of the unprotected primary amine and phenol in this compound can present challenges, but modern palladium catalysts and ligands have been developed to effectively couple such substrates.

Table 3: Exemplary Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | (S)-3-(1-aminoethyl)-[1,1'-biphenyl]-4-ol | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | (S)-3-(1-aminoethyl)-4'-methoxy-[1,1'-biphenyl]-4-ol | 82 |

| Pyridine-3-boronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene/Water | (S)-3-(1-aminoethyl)-4-(pyridin-3-yl)phenol | 75 |

Note: The data in this table is representative of typical Suzuki-Miyaura coupling reactions and may not reflect experimentally verified results for this compound.

Iii. Advanced Spectroscopic and Analytical Research Techniques

Chiral Recognition and Enantiodiscrimination Methods

The ability to distinguish between enantiomers is crucial in pharmaceutical and chemical research. For (S)-3-(1-Aminoethyl)-4-bromophenol, several high-precision methods are employed to achieve effective chiral recognition and determine enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral solvating agents (CSAs), is a powerful technique for chiral recognition. nih.govresearchgate.net CSAs are optically active compounds that form transient diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov This interaction leads to the creation of different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum. nih.gov The chemical shift differences between these signals (enantiomeric discrimination) allow for the determination of the enantiomeric composition of the sample. nih.gov

For amino compounds like this compound, chiral crown ethers or their derivatives can be effective CSAs. nih.gov For instance, (+)-(R)-18-crown-6-tetracarboxylic acid has shown good chiral recognition capabilities for various amino compounds, particularly those containing aromatic rings. nih.gov The choice of deuterated solvent (e.g., D₂O, CD₃OD) and the concentration of the CSA are critical parameters that need to be optimized for effective enantiodiscrimination. nih.gov The formation of diastereomeric adducts relies on secondary interactions such as hydrogen bonding and π-π stacking. nih.gov

Recent advancements have introduced new CSAs, such as those derived from isomannide (B1205973) and isosorbide, which can be synthesized in a single step and tailored for specific analytes by introducing different functional groups. nih.gov The effectiveness of these agents is often evaluated using model compounds, and the insights gained can be applied to other chiral molecules. nih.gov

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating enantiomers. scas.co.jptsijournals.com CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. chiralpedia.com The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to different retention times. scas.co.jp

For the separation of amino-containing compounds, Pirkle-type and polysaccharide-based CSPs are widely used. hplcmart.com Pirkle-type CSPs, such as those based on 3,5-dinitrobenzoyl phenylglycine, are effective for compounds with π-basic groups. hplcmart.comhplc.eu Polysaccharide-based CSPs, like those derived from amylose (B160209) or cellulose, offer broad applicability for a wide range of chiral compounds.

A study on the enantiomeric separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, demonstrated the effectiveness of a (R,R) Whelk-O1 column, a type of "hybrid" pi-electron acceptor-donor CSP. tsijournals.com The mobile phase composition, including the use of additives like trifluoroacetic acid and isopropyl amine, plays a crucial role in achieving good resolution between the enantiomers. tsijournals.com The ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage for determining enantiomeric purity, especially when one enantiomer is present in trace amounts. hplc.eu

Table 1: HPLC Parameters for Chiral Separation

| Parameter | Details | Source |

| Column | (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm | tsijournals.com |

| Mobile Phase | n-hexane:ethanol (B145695):trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025) | tsijournals.com |

| Flow Rate | 1.0 mL/min | hplc.eu |

| Detection | UV at 254 nm | scas.co.jp |

| Temperature | 25°C ± 5°C | tsijournals.com |

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for enantiomeric analysis by adding a chiral selector to the background electrolyte (BGE). nih.gov This method is particularly useful for assessing the enantiomeric purity of pharmaceutical compounds. ciac.jl.cngoogle.comnih.gov The principle of separation in CE is based on the differential migration of ions in an electric field. nih.gov

For the enantioseparation of chiral amines and amino alcohols, cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors. ciac.jl.cnnih.gov The formation of inclusion complexes between the analyte enantiomers and the CD cavity leads to different electrophoretic mobilities, enabling their separation. nih.gov The type and concentration of the CD, the pH of the BGE, and the applied voltage are key parameters that influence the separation. ciac.jl.cnnih.gov

In some cases, a dual-chiral system, employing both a chiral ionic liquid and a cyclodextrin (B1172386) derivative in the running buffer, can enhance the resolution of enantiomers. nih.gov The enantiomeric purity is typically determined by the ratio of the peak areas of the two enantiomers. ciac.jl.cn

Table 2: Capillary Electrophoresis Conditions for Enantioseparation

| Parameter | Details | Source |

| Chiral Selector | β-cyclodextrin or its derivatives | ciac.jl.cnnih.gov |

| Background Electrolyte | Phosphate buffer with Tris | ciac.jl.cnnih.gov |

| Applied Voltage | 20 kV | ciac.jl.cn |

| Detection | UV | nih.gov |

Structural Elucidation Research Methodologies

Determining the precise three-dimensional structure of a molecule is fundamental to understanding its chemical properties and biological activity. A combination of advanced spectroscopic techniques is employed for the structural elucidation of this compound.

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguous structure elucidation, especially for complex molecules. hyphadiscovery.comresearchgate.netethernet.edu.et 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal through-bond correlations between different nuclei. hyphadiscovery.com

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the molecular structure.

HSQC spectra correlate protons directly to the carbons they are attached to.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. hyphadiscovery.com

For this compound, these techniques would confirm the connectivity of the ethylamino group to the bromophenol ring at the meta position and verify the substitution pattern on the aromatic ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to determine through-space proximity of protons, providing information about the molecule's conformation. hyphadiscovery.com The use of high-field NMR instruments equipped with cryoprobes allows for the acquisition of high-quality data from very small sample amounts. hyphadiscovery.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.govgovinfo.gov It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. researchgate.net

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Fragmentation patterns observed in the mass spectrum provide valuable structural information. For an amine like this compound, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org This would result in the loss of a methyl group. The fragmentation of the aromatic ring would also produce characteristic ions. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀BrNO |

| Exact Mass | 214.9997 |

| Molecular Weight | 216.077 |

| Key Fragmentation | Loss of CH₃ (alpha-cleavage) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by identifying its functional groups. libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic vibration frequency, making IR spectroscopy an excellent tool for qualitative analysis. The structure of this compound contains several key functional groups: a phenol (B47542) (-OH), a primary amine (-NH2), a C-Br bond, and a substituted benzene (B151609) ring.

The expected IR absorption bands for this compound are derived from the known absorption ranges for its constituent parts. docbrown.info The phenolic O-H bond typically produces a broad absorption band. The N-H bonds of the primary amine show characteristic stretching vibrations. The aromatic ring gives rise to several signals, including C-H stretching and C=C bending vibrations. The presence of a halogen is indicated by the C-Br stretching frequency in the fingerprint region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch | 3200-3600 | Broad, Medium |

| Amine N-H | Symmetric & Asymmetric Stretch | 3300-3500 | Medium, Two Bands |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Alkyl C-H | Stretch | 2850-2960 | Medium |

| Amine N-H | Bend (Scissoring) | 1590-1650 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium, Multiple Bands |

| Phenol C-O | Stretch | 1200-1260 | Strong |

| Amine C-N | Stretch | 1020-1250 | Medium |

This table presents predicted data based on established principles of infrared spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy analyzes the electronic transitions within a molecule. It is particularly useful for detecting chromophores, which are typically conjugated systems or aromatic rings. The benzene ring in this compound acts as a chromophore. Its absorption characteristics are influenced by the attached auxochromes: the hydroxyl (-OH), aminoethyl (-CH(NH₂)CH₃), and bromo (-Br) groups. These substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption maxima. The UV spectrum of a similar compound, 4-bromophenol (B116583), shows absorption maxima in the UV region. nist.gov The presence of the amino and hydroxyl groups on the ring in the target molecule is expected to influence these absorption bands. nist.gov The spectrum is typically recorded in a solvent like ethanol or methanol.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Chromophore System | Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|---|

| Substituted Benzene Ring | π → π* | ~280-290 | Ethanol |

This table presents predicted data based on the UV-Vis spectra of structurally related compounds like 4-bromophenol and 3-aminophenol. nist.govnist.gov

Purity and Stability Research Profiling

Assessing the purity and stability of a pharmaceutical compound is a critical step in its development. These studies ensure the substance's quality and predict its shelf-life.

Chromatographic Purity Determination (e.g., LC-MS/MS, LC-QToF)

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for separating, identifying, and quantifying impurities in a sample. chimia.ch Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF) offer high sensitivity and selectivity. nih.govwa.gov

For this compound, a reversed-phase HPLC method would typically be developed. The high polarity of the amine and phenol groups suggests that a column like a C18 would be suitable, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure the separation of the main compound from any potential impurities, which may have different polarities.

The mass spectrometer serves as the detector. In MS/MS mode, specific parent-to-daughter ion transitions can be monitored for highly selective quantification of the target compound and known impurities. researchgate.net LC-QToF provides high-resolution mass data, which allows for the accurate mass determination of unknown impurities, thereby enabling the prediction of their elemental composition with high confidence. chimia.ch Purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative LC-MS/MS Method for Purity Determination

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Tandem Mass Spectrometer (or QToF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion (M+H)⁺ | m/z 218.0/220.0 (Isotopic pattern for Br) |

| Monitored Transitions | Specific fragment ions for quantification |

This table outlines a typical, hypothetical method for analytical purposes.

Forced Degradation Studies for Intrinsic Stability Assessment

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a compound by subjecting it to conditions more severe than those it would encounter during storage. nih.gov These studies are essential for identifying likely degradation products and establishing the degradation pathways. researchgate.netmdpi.com The International Council for Harmonisation (ICH) guidelines suggest exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. researchgate.net

For this compound, a series of stress tests would be conducted. The goal is typically to achieve a degradation of 5-20% of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being so excessive as to lead to secondary degradation. nih.gov The resulting mixtures are then analyzed by a stability-indicating analytical method, which is often the same LC-MS method used for purity testing.

Table 4: Representative Conditions for a Forced Degradation Study

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Pathway |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60°C | Generally stable, potential for minor side-chain reactions. |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at 60°C | Phenolic group may be susceptible to oxidation at high pH. |

| Oxidation | 3% H₂O₂ | Up to 24 hours at room temp. | Oxidation of the phenol to a quinone-like species; oxidation of the amine. |

| Thermal | 80°C (Solid State & Solution) | Up to 7 days | Potential for various decomposition products. |

| Photolytic | ICH-compliant light exposure (e.g., 1.2 million lux hours) | As required | Photodegradation, potential for de-bromination or reactions involving the aromatic ring. researchgate.net |

This table provides an example of typical stress conditions used in forced degradation studies to evaluate the intrinsic stability of a molecule. nih.govresearchgate.netpharmtech.com

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties and predict the reactivity of (S)-3-(1-Aminoethyl)-4-bromophenol. semanticscholar.orgrasayanjournal.co.in These calculations provide a series of molecular descriptors that quantify various aspects of the molecule's behavior.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key application used to predict how the molecule will interact with other chemical species. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

The presence of the amino (-NH2), hydroxyl (-OH), and bromine (-Br) substituents on the phenol (B47542) ring significantly influences the electronic distribution. The amino and hydroxyl groups are strong activating groups that increase the electron density of the aromatic ring, while the bromine atom is a deactivating group. Quantum chemical calculations can precisely model these effects.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 8.4 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations (e.g., at the B3LYP/6-311G++(d,p) level of theory). semanticscholar.org They are used to demonstrate the type of data generated.

The three-dimensional structure and stereochemistry of this compound are crucial for its biological activity. The molecule possesses a chiral center at the carbon atom of the aminoethyl group, leading to the (S)-enantiomer.

Conformation analysis involves calculating the potential energy surface of the molecule to identify its most stable three-dimensional arrangements (conformers). This is achieved by systematically rotating the rotatable bonds—specifically the C-C bond of the ethyl group and the C-N and C-O bonds. These calculations help determine the preferred spatial orientation of the aminoethyl and hydroxyl groups, which is critical for how the molecule fits into a biological receptor. Stereochemical modeling can further leverage machine learning approaches to predict or confirm the stereochemistry based on structural data. chemrxiv.org

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. e-nps.or.kr Given the structural similarities of this compound to known inhibitors of acetylcholinesterase (AChE), this enzyme is a plausible target for docking studies. nih.govnanobioletters.com

In a typical docking protocol, the 3D structure of the ligand is placed into the binding site of the target protein (e.g., human AChE, PDB ID: 1EVE). nanobioletters.com A scoring function then estimates the binding affinity, typically reported in kcal/mol, with more negative values indicating a stronger interaction. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. For instance, the hydroxyl and amino groups of the compound are potential hydrogen bond donors and acceptors.

Table 2: Illustrative Molecular Docking Results against Acetylcholinesterase (AChE)

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | AChE (1EVE) | -8.2 | Tyr334, Trp84, Ser200, His440 |

| Rivastigmine (Reference) | AChE (1EVE) | -7.5 | Tyr334, Phe330, Trp84 |

Note: This data is hypothetical and for illustrative purposes. Binding affinities and interacting residues are representative of what might be observed in a docking study. nanobioletters.comresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to explore potential metabolic or synthetic pathways involving this compound. For example, by calculating the activation energies for various potential reactions, such as oxidation, conjugation, or further substitution, researchers can predict the most likely metabolic fate of the compound in a biological system. Similarly, computational analysis can help optimize synthetic routes by identifying the most energetically favorable reaction pathways and intermediates, thereby improving yields and reducing byproducts.

V. Pre Clinical Research Models and in Vitro Biochemical Investigations

Molecular Interaction Mechanisms and Target Identification

Detailed studies on the molecular interactions and specific biological targets of (S)-3-(1-Aminoethyl)-4-bromophenol are not extensively reported. Research into how this compound interacts with cellular components at a molecular level is crucial for understanding its potential pharmacological effects.

The investigation of how a compound affects enzyme activity is a fundamental aspect of drug discovery. nih.govnih.gov This often involves studying the kinetics of enzyme inhibition to determine the mechanism of action, such as whether the inhibition is competitive, non-competitive, or mixed-type. nih.govmdpi.com For instance, in the context of acetylcholinesterase, inhibitors are sought to increase acetylcholine (B1216132) levels, a strategy used in treating conditions like Alzheimer's disease. nih.gov However, specific studies detailing the inhibitory kinetics of this compound against acetylcholinesterase or other enzymes are not presently available in the public domain.

Receptor binding assays are essential for identifying which receptors a compound interacts with and with what affinity. nih.govnih.gov These studies typically use radiolabeled ligands to compete with the test compound for binding to a specific receptor, allowing for the determination of binding affinity (Kd) and the concentration that inhibits 50% of specific binding (IC50). nih.gov While various formats for these assays exist, including filtration and scintillation proximity assays, no specific receptor binding data for this compound has been published. nih.govnih.gov

Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. nih.govdrugtargetreview.com Consequently, inhibitors of these enzymes are of significant therapeutic interest. nih.govnih.gov Research in this area involves screening compounds for their ability to inhibit the activity of specific PTKs or PTPs. nih.govnih.gov While some bromophenols have been investigated as PTP1B inhibitors, specific data on the inhibitory activity of this compound against any PTK or PTP is not currently available. nih.gov

DNA topoisomerases are enzymes that regulate the topology of DNA and are established targets for anticancer drugs. nih.govnih.gov Inhibitors of these enzymes can be identified through assays that measure the relaxation of supercoiled DNA. ebi.ac.uk Despite the importance of topoisomerase inhibitors in chemotherapy, there is no published research indicating that this compound has been evaluated for its potential to inhibit DNA topoisomerases. nih.govscispace.com

In Vitro Biological Activity Research (excluding clinical data)

The direct biological effects of a compound are often first explored through in vitro assays that measure specific activities.

Antioxidant and radical scavenging assays are used to evaluate a compound's ability to neutralize free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govebi.ac.ukresearchgate.net In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically to determine the compound's antioxidant capacity, often expressed as an IC50 value. nih.gov There is currently no published data from DPPH, ABTS, or other antioxidant assays for this compound.

Cell-Based Assays for Mechanistic Understanding of Cellular Responses (e.g., Apoptosis Induction in Cell Lines)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.gov The potential of this compound to induce apoptosis can be rigorously assessed using a variety of established cell-based assays. These assays are typically performed on a panel of human cancer cell lines to determine the compound's efficacy and selectivity.

Initial screening for apoptotic activity often involves treating cancer cells with the compound and observing morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. A more quantitative measure of apoptosis can be obtained through flow cytometry analysis after staining with Annexin V and propidium (B1200493) iodide. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Further mechanistic studies would delve into the molecular pathways of apoptosis. For instance, the involvement of caspases, a family of proteases central to the execution of apoptosis, can be investigated. nih.gov The activity of key initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Western blot analysis can also be employed to detect the cleavage of caspase substrates like poly(ADP-ribose) polymerase (PARP). nih.gov

The influence of this compound on the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway, would also be a significant area of investigation. The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be quantified by western blotting to determine if the compound shifts the balance towards cell death. mdpi.com

While direct studies on this compound are not extensively reported, research on other phenolic compounds provides a strong rationale for these investigations. For example, a quantitative structure-activity relationship (QSAR) study on a series of 51 substituted phenols revealed that steric and hydrophobic properties of the substituents significantly influence their ability to induce caspase-mediated apoptosis in a murine leukemia cell line (L1210). rotman-baycrest.on.ca This study highlighted that multi-substituted phenols, particularly those with bulky groups in the ortho positions, were potent inducers of apoptosis. rotman-baycrest.on.ca

The following table illustrates the kind of data that could be generated from such studies, showing the half-maximal inhibitory concentration (IC50) for apoptosis induction by hypothetical analogs of this compound in a cancer cell line.

| Compound | Substituent at C4 | Substituent at C3 | Apoptosis Induction IC50 (µM) in MCF-7 cells |

| This compound | Br | (S)-1-Aminoethyl | To be determined |

| Analog 1 | H | (S)-1-Aminoethyl | Hypothetical Value |

| Analog 2 | Cl | (S)-1-Aminoethyl | Hypothetical Value |

| Analog 3 | I | (S)-1-Aminoethyl | Hypothetical Value |

| Analog 4 | Br | (S)-1-Methylaminoethyl | Hypothetical Value |

Studies on Cell Migration and Invasion (e.g., Wound-healing assay)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The in vitro wound-healing assay, also known as the scratch assay, is a straightforward and widely used method to study directional cell migration. nih.govnih.gov This assay would be instrumental in determining whether this compound can inhibit the migratory capacity of cancer cells.

The assay begins by culturing a confluent monolayer of cancer cells. A "wound" or a cell-free gap is then created by scratching the monolayer with a sterile pipette tip. nih.gov The cells are then treated with this compound at various concentrations. The rate of wound closure, which is indicative of cell migration, is monitored over time using microscopy. nih.govnih.gov The area of the wound is measured at different time points, and the percentage of wound closure is calculated and compared between treated and untreated cells. abcam.com

To gain deeper insights into the mechanism of migration inhibition, further experiments could be conducted. For instance, the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion, could be assessed using techniques like zymography or ELISA. The effect of the compound on the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion, could also be explored by examining the expression of EMT markers such as E-cadherin and vimentin.

The table below presents a hypothetical dataset from a wound-healing assay, demonstrating the potential inhibitory effect of this compound on the migration of a human glioblastoma cell line.

| Treatment | Concentration (µM) | Wound Closure at 24h (%) |

| Control (vehicle) | 0 | 95 ± 5 |

| This compound | 1 | 70 ± 8 |

| This compound | 10 | 45 ± 6 |

| This compound | 50 | 20 ± 4 |

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs. nih.gov

The design of derivatives of this compound would systematically explore the contribution of its key structural features: the phenol (B47542) group, the bromine atom, and the aminoethyl side chain.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group could be etherified with various alkyl or aryl groups to investigate the impact of its hydrogen-bonding capacity and acidity on biological activity.

Modification of the Bromine Atom: The bromine atom at the C4 position could be replaced with other halogens (F, Cl, I) or with non-halogen electron-withdrawing or electron-donating groups to understand the electronic and steric requirements at this position. nih.gov

Modification of the Aminoethyl Side Chain: The length of the alkyl chain could be varied, and the primary amine could be substituted with secondary or tertiary amines, or converted to amides or other functional groups. The stereochemistry of the chiral center in the side chain is also a critical point for investigation.

The synthesis of these derivatives would likely follow established synthetic routes for substituted phenols and amines. For instance, the synthesis of the aminoethyl side chain could be achieved through reductive amination of a corresponding acetophenone (B1666503) precursor. chemicalbook.com

The synthesized derivatives would be evaluated in the same in vitro assays used for the parent compound, such as apoptosis and cell migration assays. This would allow for a direct comparison of their activities and the establishment of clear SAR trends.

For example, studies on other bromophenols have shown that the position and number of bromine atoms can significantly influence their biological activities, including antioxidant and anticancer effects. nih.govtandfonline.com Similarly, the nature of the substituent on the amino group can drastically alter the biological profile of aminophenol derivatives. nih.gov A review on the SAR of antimetastatic compounds highlighted that the presence and position of functional groups such as bromo and amino groups are vital for their antiproliferative and antimigration activities. nih.gov

The following table summarizes hypothetical SAR data for a series of analogs of this compound, illustrating how modifications to the core structure could influence its anticancer activity.

| Analog | Modification | Antiproliferative IC50 (µM) in A549 cells |

| Parent Compound | This compound | To be determined |

| Analog 5 | 4-Chloro substitution | Hypothetical Value |

| Analog 6 | 4-Fluoro substitution | Hypothetical Value |

| Analog 7 | 2-Bromo substitution | Hypothetical Value |

| Analog 8 | N-Methylation of the amino group | Hypothetical Value |

| Analog 9 | N-Acetylation of the amino group | Hypothetical Value |

| Analog 10 | Racemic mixture | Hypothetical Value |

By systematically analyzing the data from these SAR studies, medicinal chemists can identify the key structural motifs responsible for the desired biological activity and design new, more effective therapeutic agents.

Vi. Emerging Research Applications and Future Directions

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (S)-3-(1-Aminoethyl)-4-bromophenol makes it a significant chiral building block in the asymmetric synthesis of complex molecules. Chiral molecules are crucial in pharmaceuticals and agrochemicals, where a specific enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful.

The presence of a chiral aminoethyl group, a hydroxyl group, and a bromine atom on the aromatic ring provides multiple reactive sites for further chemical modifications. This trifunctional nature allows for the construction of intricate molecular architectures with high stereochemical control. For instance, the amino and hydroxyl groups can be readily derivatized to form amides, esters, and ethers, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

A key application of this building block is in the synthesis of heterocyclic compounds. The strategic placement of the functional groups facilitates intramolecular cyclization reactions to form chiral nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in many biologically active natural products and synthetic drugs.

Table 1: Synthetic Utility of this compound in Complex Molecule Synthesis

| Feature | Synthetic Advantage |

| Chiral Center | Provides stereochemical control, essential for creating enantiomerically pure final products. |

| Amino Group | Allows for the formation of amides and participation in various coupling reactions. |

| Hydroxyl Group | Can be converted into ethers or esters, and directs ortho-para substitution. |

| Bromine Atom | Enables a wide range of cross-coupling reactions to build molecular complexity. |

| Aromatic Ring | Serves as a rigid scaffold for the precise spatial arrangement of functional groups. |

Development of New Chemical Probes for Biochemical Pathways

Chemical probes are indispensable tools for elucidating the roles of specific proteins and enzymes in complex biochemical pathways. The structure of this compound lends itself to the design and synthesis of novel chemical probes.

Derivatives of bromophenols have been investigated for their ability to interact with and modulate the activity of enzymes. For example, bromophenol compounds can act as inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes involved in cellular signaling pathways. nih.gov The hydroxyl and amino groups of this compound can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

By modifying the core structure of this compound, for instance, by attaching reporter groups such as fluorophores or biotin (B1667282) tags, researchers can create probes for various applications, including:

Target Identification: Identifying the specific protein targets of a bioactive compound.

Enzyme Activity Profiling: Monitoring the activity of specific enzymes in real-time.

Imaging: Visualizing the localization of a target protein within a cell.

Furthermore, a series of bromophenol hybrids have been designed and shown to exhibit anticancer activities by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov This highlights the potential for developing therapeutic agents based on this scaffold.

Advanced Material Science Applications (e.g., Chiral Sensors)

The field of material science is increasingly exploring the use of chiral molecules to create materials with unique optical, electronic, and mechanical properties. nih.gov this compound, with its inherent chirality, is a promising candidate for the development of advanced materials.

One area of interest is the creation of chiral sensors. nih.gov These sensors can selectively detect and quantify chiral analytes, which is of great importance in the pharmaceutical industry for quality control and in environmental monitoring for the detection of chiral pollutants. The chiral recognition ability of these sensors often arises from the specific three-dimensional arrangement of functional groups in the chiral molecule, which allows for diastereomeric interactions with the target analyte.

The incorporation of this compound into polymers or onto surfaces can impart chirality to the resulting material. These chiral materials could find applications in:

Chiral Chromatography: As the stationary phase for the separation of enantiomers.

Asymmetric Catalysis: As chiral ligands for metal catalysts to promote enantioselective reactions.

Nonlinear Optics: In the development of materials with unique optical properties.

Recent advances in wearable sensor technology have also highlighted the potential of chiral materials for noninvasive monitoring of biomarkers. nih.gov

Bio-inspired Synthesis and Biomimetic Studies

Nature provides a vast blueprint for the design and synthesis of complex and functional molecules. Bio-inspired synthesis, or biomimicry, aims to emulate nature's synthetic strategies to develop efficient and elegant routes to target molecules. engineering.org.cn The principles of biomimicry can be applied to the synthesis of and with this compound.

Researchers can draw inspiration from biosynthetic pathways of natural products that may share structural similarities with this compound. engineering.org.cn This could lead to the development of novel synthetic methods that are more efficient and environmentally friendly than traditional approaches. For instance, enzymatic or chemoenzymatic methods could be employed for the stereoselective synthesis of the chiral aminoethyl group.

Furthermore, this compound and its derivatives can be used as model systems to study biological processes. For example, they can be used to investigate the mechanisms of enzyme-catalyzed halogenation and dehalogenation reactions, which are important in the biosynthesis of many marine natural products. Understanding these processes can provide valuable insights for the development of new biocatalysts and synthetic methodologies. The study of biomimetic materials and their applications is a rapidly growing field. mdpi.commdpi.comwustl.edu

Integration of Multi-omics Data for Comprehensive Mechanistic Insight

To fully understand the biological effects and mechanisms of action of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to these compounds. nih.govnih.gov

By exposing cells or organisms to this compound and analyzing the changes at different molecular levels, researchers can:

Identify signaling pathways that are modulated by the compound.

Discover novel protein targets and biomarkers. nih.gov

Elucidate the mechanisms of toxicity or therapeutic efficacy.

Build predictive models of the compound's biological activity. nih.gov

For example, transcriptomic analysis can reveal which genes are up- or downregulated in response to the compound, while proteomic analysis can identify changes in protein expression and post-translational modifications. citeab.com Metabolomic analysis can then provide insights into the downstream effects on cellular metabolism. The integration of these datasets can help to construct a detailed mechanistic model of how this compound exerts its effects. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govjddhs.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound.

Traditional synthetic routes to this compound may involve the use of harsh reagents and generate significant amounts of waste. google.com Green chemistry approaches seek to address these issues through several strategies:

Catalysis: The use of catalysts, such as biocatalysts or heterogeneous catalysts, can improve reaction efficiency and reduce the need for stoichiometric reagents. jddhs.com For the reduction of a nitro group precursor, for example, iron oxide catalysts are being explored as a more environmentally benign alternative to traditional reducing agents like iron powder.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a process. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov One-pot and multicomponent reactions are examples of strategies that can improve atom economy. nih.gov

Renewable Feedstocks: Exploring the use of renewable raw materials derived from biomass as starting points for the synthesis. jddhs.com

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and cost-effective. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-(1-Aminoethyl)-4-bromophenol?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with bromophenol derivatives. A common approach includes:

Aminoethyl Group Introduction : Reacting 4-bromophenol with a protected aminoethyl group (e.g., using tert-butyloxycarbonyl [Boc] protection) via nucleophilic substitution or reductive amination .

Enantioselective Synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve the (S)-configuration during the aminoethylation step .

Deprotection : Removing the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final product.

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography.

Q. How is the enantiomeric purity of this compound verified?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase to separate enantiomers .

- Optical Rotation : Compare the measured specific rotation ([α]D) with literature values for the (S)-enantiomer.

- NMR with Chiral Shift Reagents : Add europium-based reagents to induce diastereomeric splitting in 1H or 13C NMR spectra .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm), the aminoethyl group (δ 1.2–1.5 ppm for CH3, δ 2.8–3.2 ppm for NH2), and hydroxyl protons (broad peak at δ 5–6 ppm) .

- IR Spectroscopy : Confirm phenolic O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion ([M+H]+) and isotopic pattern from bromine .

Q. What are the key structural features responsible for its solubility profile?

- Methodological Answer :

- Hydrophobic Effects : The bromine atom and aromatic ring reduce water solubility.

- Hydrophilic Groups : The phenol (–OH) and aminoethyl (–NH2) groups enhance solubility in polar solvents (e.g., methanol, DMSO).

- Experimental Testing : Perform solubility assays in solvents of varying polarity (e.g., hexane, ethanol, water) using UV-Vis spectroscopy to quantify dissolution .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound’s reactivity?

- Methodological Answer :

Multi-Method Validation : Compare density functional theory (DFT) calculations with molecular dynamics (MD) simulations to assess solvent effects and conformational flexibility .

Isotopic Labeling : Use deuterated analogs to study reaction mechanisms (e.g., kinetic isotope effects for hydrogen transfer steps).

In Situ Spectroscopy : Employ Raman or IR spectroscopy during reactions to detect transient intermediates .

Q. How does halogen bonding influence the biological activity of this compound?

- Methodological Answer :

- Halogen Bonding : The bromine atom acts as an electrophilic site, forming interactions with electron-rich regions (e.g., protein backbone carbonyls) in biological targets .

- Experimental Validation :

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to visualize halogen bonding .

- Mutagenesis Studies : Replace bromine with chlorine/fluorine in analogs to assess activity loss, confirming halogen bonding’s role .

Q. What catalytic systems enable enantioselective synthesis of the (S)-enantiomer?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINAP ligands in palladium-catalyzed cross-coupling reactions to control stereochemistry .

- Enzymatic Resolution : Employ lipases or acylases to selectively hydrolyze undesired enantiomers from racemic mixtures .

- Asymmetric Catalysis : Optimize reaction conditions (temperature, solvent) with Jacobsen’s thiourea catalysts for high enantiomeric excess (ee > 90%) .

Q. How to design experiments to study the compound’s stability under varying pH conditions?

- Methodological Answer :

pH-Rate Profiling : Incubate the compound in buffered solutions (pH 1–12) at 37°C and analyze degradation via HPLC at timed intervals .

Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., debromination or oxidation derivatives) .

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.